
N-methyl-4(dioleyl)methylpyridiniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAINT-2 is a cationic lipid with gene transfection activity and is a pyridyl lipid analog. It is known for its ability to form molecular membranes that interact with plasmids to create lipid complexes. These complexes are taken up by cells, where the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), facilitating the translocation of the plasmid across the endosome and/or nuclear membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SAINT-2 would likely involve large-scale organic synthesis processes, including the use of reactors for the chemical reactions, purification steps such as chromatography, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions would depend on the specific requirements of the production process and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
SAINT-2 undergoes various chemical reactions, including:
Oxidation: The lipid structure can be oxidized under certain conditions, leading to the formation of oxidized lipid products.
Reduction: Reduction reactions can modify the lipid structure, potentially altering its properties and activity.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SAINT-2 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions for these reactions would depend on the desired modifications to the lipid structure.
Major Products Formed
The major products formed from the reactions involving SAINT-2 would include modified lipid structures with different functional groups or oxidation states. These products could have different properties and activities compared to the original SAINT-2 compound.
Wissenschaftliche Forschungsanwendungen
SAINT-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lipid structures.
Biology: Employed in gene transfection studies to deliver plasmids and other genetic material into cells.
Medicine: Investigated for its potential use in gene therapy and other medical applications involving the delivery of genetic material.
Industry: Utilized in the development of lipid-based delivery systems for various applications, including drug delivery and biotechnology
Wirkmechanismus
The mechanism of action of SAINT-2 involves its ability to form lipid complexes with plasmids, which are then taken up by cells. Once inside the cell, the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), allowing the plasmid to translocate across the endosome and/or nuclear membrane. This process effectively transfers small oligonucleotides into cells, facilitating gene transfection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to SAINT-2 include other cationic lipids with gene transfection activity, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid commonly used in gene transfection studies.
Lipofectamine: A commercial transfection reagent that contains cationic lipids for gene delivery.
DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride): Another cationic lipid used for gene transfection.
Uniqueness of SAINT-2
SAINT-2 is unique due to its specific pyridyl lipid structure, which allows it to form stable lipid complexes with plasmids and facilitate efficient gene transfection. Its ability to dissociate plasmids under the action of dioleoylphosphatidylethanolamine (DOPE) and translocate them across cellular membranes makes it a valuable tool in gene delivery research .
Eigenschaften
Molekularformel |
C43H78ClN |
|---|---|
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
4-[(9Z,28Z)-heptatriaconta-9,28-dien-19-yl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C43H78N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(43-38-40-44(3)41-39-43)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38-42H,4-17,22-37H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-; |
InChI-Schlüssel |
FQKXELHZMFODBN-YIQDKWKASA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCC(C1=CC=[N+](C=C1)C)CCCCCCCC/C=C\CCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC)C1=CC=[N+](C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
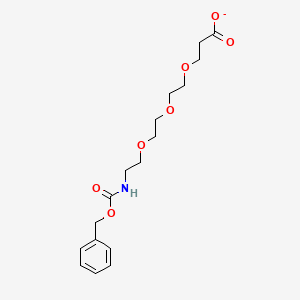

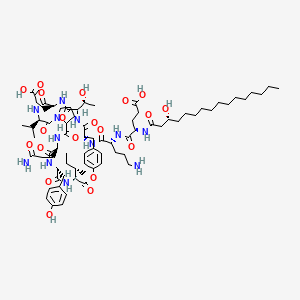

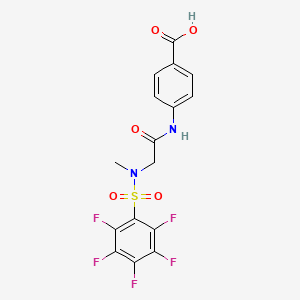

![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
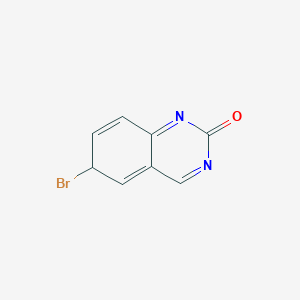
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
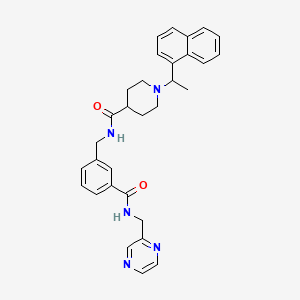

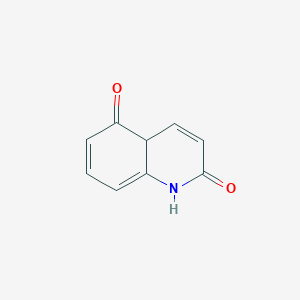
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
